3-(1,3-Dioxolan-2-yl)benzonitrile

Descripción general

Descripción

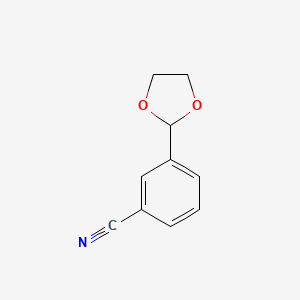

3-(1,3-Dioxolan-2-yl)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by a benzene ring substituted with a nitrile group and a 1,3-dioxolane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with ethylene glycol in the presence of a base, such as potassium carbonate, to form the 1,3-dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Análisis De Reacciones Químicas

Types of Reactions: 3-(1,3-Dioxolan-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

3-(1,3-Dioxolan-2-yl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and electrophilic substitution makes it valuable in the development of new compounds.

Synthetic Routes

The synthesis typically involves the reaction of 3-bromobenzonitrile with ethylene glycol in the presence of a base like potassium carbonate under reflux conditions. This method is scalable for industrial production using continuous flow reactors to improve yield and consistency.

Biological Applications

Potential in Drug Development

Research has explored the potential of this compound in drug development due to its unique chemical structure. The compound has been investigated for its ability to interact with various biological targets, which may lead to the discovery of new therapeutic agents.

Antibacterial and Antifungal Activity

Recent studies have highlighted the compound's antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these strains are summarized below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| Pseudomonas aeruginosa | 625 | |

| Enterococcus faecalis | 625 | |

| Candida albicans | Significant activity observed |

This table illustrates the effectiveness of this compound against selected bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the dioxolane ring can significantly influence biological activity. Certain substituents enhance antibacterial efficacy while others may reduce it. This emphasizes the importance of molecular structure in determining pharmacological profiles.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.

Case Studies

Chiral and Racemic Derivatives

A notable case study involved synthesizing novel chiral and racemic derivatives of 1,3-dioxolanes similar to this compound. These derivatives were evaluated for their antibacterial and antifungal activities. The findings revealed that many synthesized compounds exhibited excellent antifungal activity against Candida albicans, while some demonstrated significant antibacterial effects against Gram-positive bacteria .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of new compounds with potential biological activity .

Comparación Con Compuestos Similares

- 3-(1,3-Dioxolan-2-yl)benzonitrile

- 4-(1,3-Dioxolan-2-yl)benzonitrile

- 3-(1,3-Dioxolan-2-yl)benzaldehyde

Comparison: this compound is unique due to the presence of both a nitrile group and a dioxolane ring, which allows it to participate in a wide range of chemical reactions.

Actividad Biológica

3-(1,3-Dioxolan-2-yl)benzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and a 1,3-dioxolane ring. Its molecular formula is C10H9NO2. This compound has garnered attention due to its potential biological activities, which are explored in various studies.

The synthesis of this compound typically involves the reaction of 3-bromobenzonitrile with ethylene glycol in the presence of a base like potassium carbonate. This reaction is conducted under reflux conditions to ensure complete conversion. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with diverse biological activities.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the dioxolane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions may lead to the formation of new compounds with enhanced biological properties.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of compounds containing the 1,3-dioxolane structure. For instance, a series of dioxolanes were synthesized and tested for their biological activities against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The results indicated significant antibacterial activity against S. aureus and antifungal activity against C. albicans for several derivatives .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 |

| Pseudomonas aeruginosa | 625 | |

| Enterococcus faecalis | 625 | |

| Candida albicans | Significant activity observed |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains, showcasing the effectiveness of this compound derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that variations in substituents on the dioxolane ring significantly influence biological activity. For example, certain modifications enhance antibacterial efficacy while others may reduce it. This highlights the importance of molecular structure in determining the pharmacological profile of these compounds .

Case Studies

A notable case study involved the synthesis of novel chiral and racemic derivatives of 1,3-dioxolanes, including those similar to this compound. These compounds were evaluated for their antibacterial and antifungal activities. The findings revealed that most synthesized compounds exhibited excellent antifungal activity against C. albicans, while some demonstrated significant antibacterial effects against Gram-positive bacteria .

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKDCLKZFBKIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.